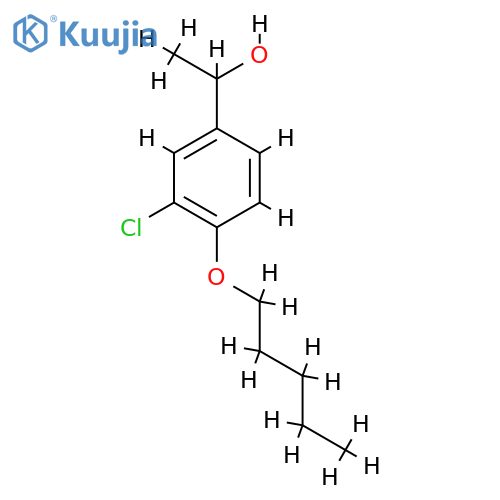

Cas no 1443340-49-5 (1-(3-chloro-4-pentoxyphenyl)ethanol)

1443340-49-5 structure

商品名:1-(3-chloro-4-pentoxyphenyl)ethanol

CAS番号:1443340-49-5

MF:C13H19ClO2

メガワット:242.741763353348

MDL:MFCD22372871

CID:5160601

1-(3-chloro-4-pentoxyphenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- 1-(3-chloro-4-pentoxyphenyl)ethanol

-

- MDL: MFCD22372871

- インチ: 1S/C13H19ClO2/c1-3-4-5-8-16-13-7-6-11(10(2)15)9-12(13)14/h6-7,9-10,15H,3-5,8H2,1-2H3

- InChIKey: FRGPYRMMHZNXLS-UHFFFAOYSA-N

- ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])(C([H])([H])[H])O[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 6

1-(3-chloro-4-pentoxyphenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB427161-5 g |

1-(3-Chloro-4-n-pentoxyphenyl)ethanol |

1443340-49-5 | 5g |

€1373.40 | 2023-04-23 | ||

| abcr | AB427161-1 g |

1-(3-Chloro-4-n-pentoxyphenyl)ethanol |

1443340-49-5 | 1g |

€610.80 | 2023-04-23 | ||

| Crysdot LLC | CD12142380-1g |

1-(3-Chloro-4-(pentyloxy)phenyl)ethanol |

1443340-49-5 | 97% | 1g |

$437 | 2024-07-23 | |

| abcr | AB427161-5g |

1-(3-Chloro-4-n-pentoxyphenyl)ethanol |

1443340-49-5 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB427161-1g |

1-(3-Chloro-4-n-pentoxyphenyl)ethanol; . |

1443340-49-5 | 1g |

€1621.70 | 2025-02-27 | ||

| Ambeed | A812451-1g |

1-(3-Chloro-4-(pentyloxy)phenyl)ethanol |

1443340-49-5 | 97% | 1g |

$441.0 | 2024-04-23 | |

| Crysdot LLC | CD12142380-5g |

1-(3-Chloro-4-(pentyloxy)phenyl)ethanol |

1443340-49-5 | 97% | 5g |

$1177 | 2024-07-23 |

1-(3-chloro-4-pentoxyphenyl)ethanol 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

1443340-49-5 (1-(3-chloro-4-pentoxyphenyl)ethanol) 関連製品

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 81216-14-0(7-bromohept-1-yne)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443340-49-5)1-(3-chloro-4-pentoxyphenyl)ethanol

清らかである:99%

はかる:1g

価格 ($):397.0